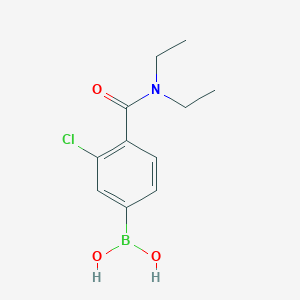
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid
説明
“(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850589-48-9 . It has a molecular weight of 255.51 . The IUPAC name for this compound is 3-chloro-4-[(diethylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various reactions such as 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties of “(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid” are not available.科学的研究の応用
Fluorescence Studies
- Fluorescence Quenching of Boronic Acid Derivatives : A study explored the fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid in alcohols, revealing a negative deviation in Stern–Volmer plots. This suggests different conformers of the solutes in the ground state due to hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Molecular Recognition
- Phenyl Boronic Acid-Graphene Nanotube Composites : Phenyl boronic acids, which can bind to saccharides, were studied for their ability to quench near-infrared fluorescence when bound to single-walled carbon nanotubes. This research suggests potential in saccharide recognition and organic material applications (Mu et al., 2012).
Complex Chemistry and Applications
- Boron Complexes in Porphyrins : The insertion of Boron(III) into N-confused and N-fused porphyrins was investigated, revealing potential for new coordination chemistry and applications in molecular electronics or catalysis (Młodzianowska et al., 2007).
Sensor Development
- Fluorescence Probe for Fe3+ and F- Ions : A new boronic acid derivative was synthesized for use as a sequential "on-off-on" relay fluorescence probe, demonstrating high selectivity and sensitivity under physiological conditions. This has implications for developing sensitive sensors for metal ions and fluoride in environmental and biological contexts (Selvaraj et al., 2019).
Environmental Applications
- Boron-Adsorbing Magnetic Material : Research on a novel boron-adsorbing magnetic material with a cis-diol structure showed significant potential for boron removal from environmental sources. This material combines high adsorption capacity, easy recycling, and effective boronic acid separation and recovery (Zhang et al., 2021).
Multifunctional Compound Study
- Multifunctional Boronic Acids : A study focused on derivatives combining boronic acids and aminophosphonic acid groups, highlighting their structural complexity and potential in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVBNBIELTWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657349 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850589-48-9 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



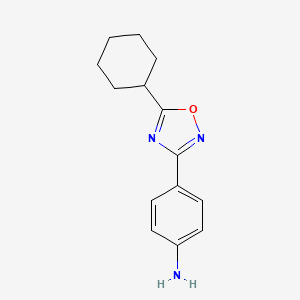
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)
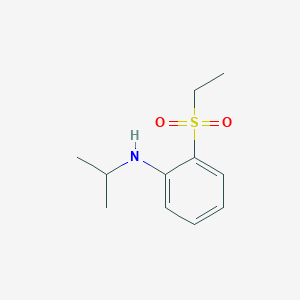
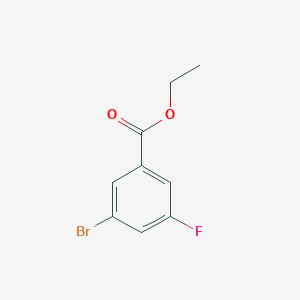
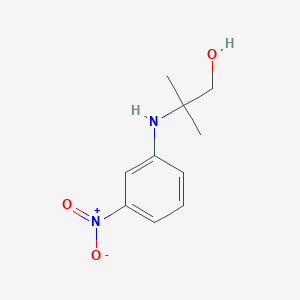
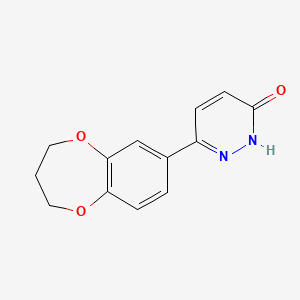
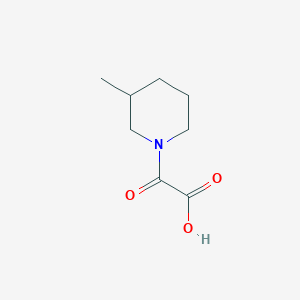
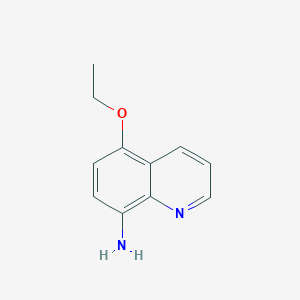
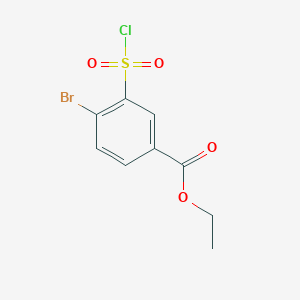
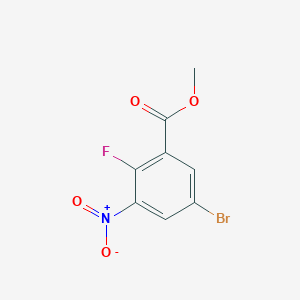
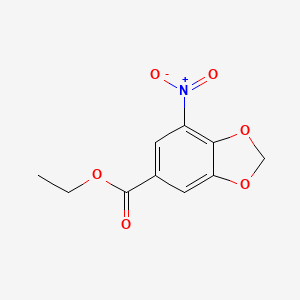
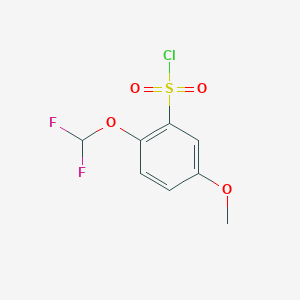
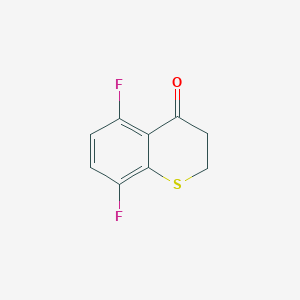
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)